![molecular formula C14H11BrO3 B13838744 2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13838744.png)
2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Bromo-4’-methoxybiphenyl-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom at the 2’ position, a methoxy group at the 4’ position, and a carboxylic acid group at the 3 position on the biphenyl structure. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-bromo-4’-methoxybiphenyl-3-carboxylic acid typically involves the bromination of 4’-methoxybiphenyl followed by carboxylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in 2’-bromo-4’-methoxybiphenyl-3-carboxylic acid can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can have different functional groups depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2’-Bromo-4’-methoxybiphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex biphenyl derivatives.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving brominated aromatic compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and chemicals, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2’-bromo-4’-methoxybiphenyl-3-carboxylic acid involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic interactions, respectively. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can affect molecular pathways and biological processes, making the compound useful in research and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-4’-methoxybiphenyl: Similar structure but with the bromine atom at the 4 position.
2-Bromo-3-thiophenecarboxylic acid: Contains a thiophene ring instead of a biphenyl structure.
Methyl 4-bromo-2-fluoropyridine-3-carboxylate: Contains a pyridine ring and a fluorine atom.
Uniqueness: 2’-Bromo-4’-methoxybiphenyl-3-carboxylic acid is unique due to its specific substitution pattern on the biphenyl structure. The combination of bromine, methoxy, and carboxylic acid groups provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H11BrO3 |
|---|---|
Molekulargewicht |
307.14 g/mol |
IUPAC-Name |
2-bromo-6-methoxy-3-phenylbenzoic acid |
InChI |
InChI=1S/C14H11BrO3/c1-18-11-8-7-10(9-5-3-2-4-6-9)13(15)12(11)14(16)17/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
VZEOWCJVKTZDLS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C2=CC=CC=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


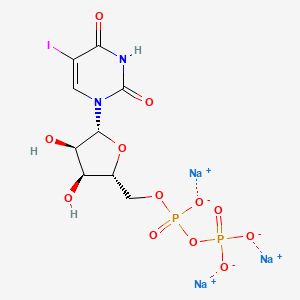

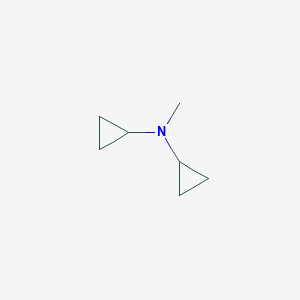
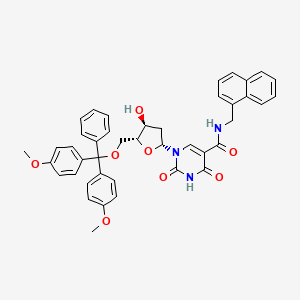
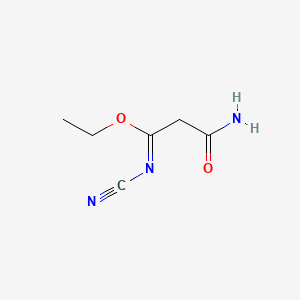
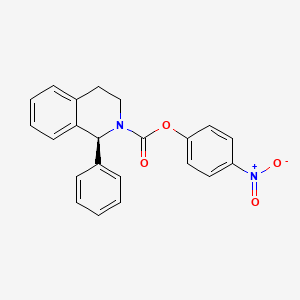
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13838704.png)
![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)](/img/structure/B13838716.png)
![4-Aminobenzo[d][1,3]dioxol-5-ol](/img/structure/B13838721.png)
![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)
![(2R)-4-amino-N-[(1S,4R)-5-amino-2-[(2R,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,5R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B13838752.png)
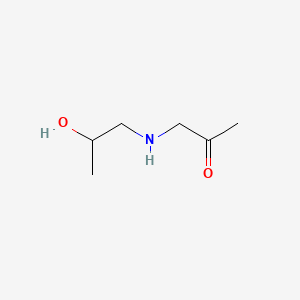
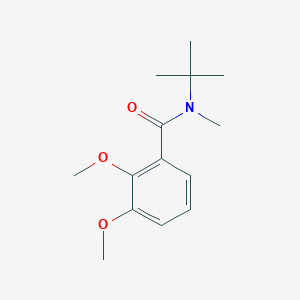
![1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)](/img/structure/B13838761.png)
